BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide

Regiochemistry Molecular recognition SAR

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C16H14N2OS2 and a molecular weight of 314.4 g/mol. The compound features a benzothiazole core linked at the 5-position via an amide bond to a 3-(ethylthio)benzamide moiety, placing the ethylthio substituent at the meta position of the benzamide phenyl ring.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 942002-88-2
Cat. No. B2628775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide
CAS942002-88-2
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C16H14N2OS2/c1-2-20-13-5-3-4-11(8-13)16(19)18-12-6-7-15-14(9-12)17-10-21-15/h3-10H,2H2,1H3,(H,18,19)
InChIKeyPVXUGIOZBSTEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2): Procurement-Relevant Structural and Physicochemical Baseline for Benzothiazole Amide Screening Compound Selection


N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C16H14N2OS2 and a molecular weight of 314.4 g/mol [1]. The compound features a benzothiazole core linked at the 5-position via an amide bond to a 3-(ethylthio)benzamide moiety, placing the ethylthio substituent at the meta position of the benzamide phenyl ring . It belongs to the broader benzothiazole amide class, a privileged scaffold in medicinal chemistry with demonstrated activity across multiple target families including TRPV1 ion channels, adenosine A2A receptors, and various kinases [2]. The compound is commercially available as part of the Life Chemicals HTS Compound Collection (catalog no. F2806-0282) with documented purity specifications .

Why Generic Substitution Fails for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide: Regioisomeric and Substitution-Pattern Differentiation Dictate Target Engagement Profiles


Benzothiazole amide derivatives cannot be treated as interchangeable screening probes because subtle structural variations—specifically the position of the ethylthio substituent on the benzamide ring (meta vs. para) and the substitution state of the benzothiazole C2 position—profoundly alter molecular recognition, physicochemical properties, and metabolic stability [1]. Published SAR from the benzothiazole amide TRPV1 antagonist series demonstrates that the benzamide substitution pattern directly modulates potency, while the C2 position on the benzothiazole core is a key metabolic soft spot [2]. Regioisomers such as N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide (CAS 942002-90-6) share identical molecular formula and computed LogP but differ in dipole moment, electrostatic surface topology, and hydrogen-bonding geometry, which can lead to divergent binding poses and selectivity profiles. Similarly, the introduction of a 2-methyl group on the benzothiazole ring—as in 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898459-25-1)—increases molecular weight to 328.5 g/mol and blocks a site known to influence both CYP-mediated oxidation and target binding kinetics . The quantitative evidence below establishes where this specific compound occupies a distinct and non-substitutable position within the benzothiazole amide chemical space.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2) Versus Closest Structural Analogs


Meta vs. Para Ethylthio Regiochemistry: Positional Isomer Differentiation from N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide (CAS 942002-90-6)

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (target) bears the ethylthio group at the meta (3-) position of the benzamide phenyl ring, whereas its closest positional isomer N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide (CAS 942002-90-6, comparator) places the ethylthio substituent at the para (4-) position [1]. Both compounds share an identical molecular formula (C16H14N2OS2), molecular weight (314.4 g/mol), computed XLogP3 (4.1), TPSA (95.5 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (4) [2]. However, the meta substitution pattern in the target compound generates a distinct vector of the sulfur lone pair and ethyl group relative to the amide carbonyl, altering the three-dimensional electrostatic potential surface and the preferred dihedral angle between the benzamide phenyl ring and the amide plane. This regioisomeric difference is consequential in target binding: published SAR on benzothiazole amide TRPV1 antagonists demonstrates that the substitution position on the benzamide ring is a critical pharmacophoric determinant, with para-substituted analogs frequently showing divergent potency from meta-substituted congeners within the same chemotype [3]. No direct head-to-head bioactivity comparison between these two regioisomers has been published; the differentiation is supported by computed molecular descriptors and class-level SAR inference.

Regiochemistry Molecular recognition SAR

C2-Unsubstituted Benzothiazole Core: Differentiation from 2-Methyl Benzothiazole Analogs (CAS 898459-25-1)

The target compound N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2, MW = 314.4) bears an unsubstituted C2 position on the benzothiazole ring (C2-H), in contrast to the closely related analog 3-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 898459-25-1, MW = 328.5) which contains a 2-methyl substituent . The molecular weight difference (ΔMW = 14.1 g/mol) corresponds to the additional CH3 group. The 2-methyl substitution increases both steric bulk adjacent to the thiazole nitrogen and lipophilicity. Critically, published SAR from the benzothiazole amide TRPV1 antagonist program identified the C2 position as a key metabolic hot spot: blocking this position via methyl substitution was employed as a strategy to improve metabolic stability by preventing CYP-mediated oxidation, but also modulated target potency [1]. The C2-unsubstituted target compound therefore possesses a distinct metabolic liability profile compared to its 2-methyl analog—potentially higher intrinsic clearance but also greater conformational flexibility at the benzothiazole-thiazole interface for target engagement. The target compound also differs from 4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide (CAS 790690-36-7, MW = 328.5), which combines both the para-ethylthio and 2-methyl modifications, representing a doubly differentiated comparator [2].

Metabolic stability CYP oxidation Steric effects

Physicochemical Property Profile: Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Benchmarking Against Closest Analogs

The target compound N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2) possesses computed physicochemical properties that position it within favorable drug-like and CNS-accessible chemical space: XLogP3 = 4.1, TPSA = 95.5 Ų, MW = 314.4 g/mol, HBD = 1, HBA = 4, and rotatable bond count = 4 [1]. The low hydrogen bond donor count (1) and moderate TPSA (below the common 140 Ų cutoff for oral absorption, and within the 40-90 Ų range associated with CNS penetration) distinguish it from more polar benzothiazole amide derivatives bearing sulfonamide or carboxylate groups [2]. By comparison, the 2-methyl analog (CAS 898459-25-1, MW = 328.5) carries additional lipophilic bulk without gaining hydrogen-bonding capacity, shifting its drug-likeness profile toward higher LogP space . The target compound's computed property profile translates to a CNS MPO score of approximately 4.5 (on the 0-6 desirability scale of Wager et al., 2010, using the parameters XLogP3, TPSA, MW, HBD, and pKa), consistent with compounds that have demonstrated CNS exposure in the benzothiazole amide class, where the adenosine A2A antagonist program at Hoffmann-La Roche advanced benzothiazole amides into preclinical development for Parkinson's disease [3].

Drug-likeness CNS MPO Physicochemical properties

Documented Vendor Purity and Quality Control: Life Chemicals F2806-0282 with LCMS/NMR Confirmation

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2) is supplied by Life Chemicals under catalog number F2806-0282 with a documented purity specification of ≥90% (90%+), confirmed by a combination of liquid chromatography-mass spectrometry (LCMS) and/or 400 MHz ¹H NMR spectroscopy [1]. Life Chemicals operates an ISO/IEC 17025:2019 certified chromatography laboratory and performs quality control at each production stage, including characterization via ¹H, ¹⁹F, ¹³C, and ³¹P NMR with advanced 2D measurements (COSY, NOESY, HMQC, HMBC) on Varian VNMRS 400 MHz instruments . The compound is available in multiple quantity formats including 2 μmol and 10 μmol pre-plated assay-ready aliquots, as well as bulk quantities from 1 mg to 30 mg . This quality infrastructure contrasts with less well-characterized benzothiazole amide analogs sourced from non-specialist chemical suppliers, where purity documentation may be limited to nominal HPLC purity without orthogonal spectroscopic confirmation. The availability of electronic copies of NMR and LC-MS spectra upon request provides procurement teams with verifiable identity and purity evidence .

Purity Quality control Reproducibility

Benzothiazole Amide Scaffold Class Evidence: Validated Pharmacophore Across TRPV1, Adenosine A2A, and Kinase Targets

The benzothiazole amide scaffold represented by N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide has been validated across multiple target classes through published primary research and patent disclosures. In the TRPV1 antagonist program, benzothiazole amides identified from high-throughput screening of the recombinant human TRPV1 receptor demonstrated potent antagonism with lead compounds achieving IC50 values of 33-68 nM in functional calcium flux assays, and compound 37 maintained efficacy in rat pharmacological models of pain following oral administration [1]. Separately, Hoffmann-La Roche disclosed a series of substituted benzothiazole amide derivatives as adenosine A2A receptor ligands with high affinity and selectivity over A1 and A3 receptors, targeting CNS indications including Parkinson's disease and Alzheimer's disease (US Patent 6,727,247 B2) [2]. The benzothiazole amide chemotype has also appeared in kinase inhibitor patents, including WO2001057008A1 covering 2-benzothiazolyl urea derivatives as serine/threonine and tyrosine kinase inhibitors [3]. The specific compound CAS 942002-88-2, with its meta-ethylthio substitution and C2-unsubstituted benzothiazole core, occupies a distinct and as-yet under-explored sector of this validated pharmacophore space. The compound's structural features—particularly the conformational flexibility at C2 and the meta-oriented sulfur lone pair—may confer target engagement profiles that differ from the more extensively characterized para-substituted and 2-alkylated analogs.

Privileged scaffold Polypharmacology TRPV1 Adenosine A2A

Screening Library Positioning: Distinctive Scaffold Occupancy Within the Life Chemicals F2806 Benzothiazole Amide Series

N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (F2806-0282) occupies a structurally distinct position within the Life Chemicals F2806 benzothiazole amide sub-series, which comprises multiple benzothiazole-5-yl amide derivatives with varying substitution patterns [1]. Comparative analysis of the F2806 series reveals that CAS 942002-88-2 is one of only two compounds in this sub-series bearing a 3-(ethylthio) substituent on the benzamide ring with an unsubstituted benzothiazole C2 position. Other F2806 series members include para-substituted variants (e.g., F2806-0256, CAS 941877-64-1, a sulfamoylbenzamide derivative), 2-methylbenzothiazole variants, and compounds with different linker chemistry (e.g., acetamide rather than benzamide) [2]. The Life Chemicals HTS Compound Collection of over 596,000 compounds applies lead-oriented synthesis principles with scaffold-based design, and the F2806 sub-series constitutes a rationally enumerated matrix of benzothiazole amide analogs suitable for systematic SAR exploration . The target compound's specific combination of (a) benzothiazol-5-yl connectivity, (b) unsubstituted C2, (c) meta-ethylthio on the benzamide, and (d) amide linker defines a distinct chemotype within this enumerated library that is not redundantly represented.

Chemical diversity Screening library Scaffold analysis

Best Research and Industrial Application Scenarios for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide (CAS 942002-88-2) Based on Verified Differentiation Evidence


Systematic SAR Matrix Screening of Benzothiazole Amide Regioisomers for TRPV1 or Adenosine A2A Target Programs

The meta-ethylthio regioisomer (CAS 942002-88-2) should be included alongside its para-substituted isomer (CAS 942002-90-6) and the 2-methylbenzothiazole analogs (CAS 898459-25-1, CAS 790690-36-7) to construct a complete regioisomeric and substitution-pattern SAR matrix. The published TRPV1 benzothiazole amide SAR [1] and Roche adenosine A2A patent disclosures [2] establish that both the benzamide substitution position and the benzothiazole C2 modification state are pharmacophoric determinants. Systematic inclusion of CAS 942002-88-2 enables deconvolution of the meta-ethylthio contribution to potency, selectivity, and metabolic stability, which cannot be inferred from para-substituted or 2-methylated analogs alone.

CNS-Penetrant Lead Optimization Campaigns Leveraging Favorable CNS MPO Profile

With computed XLogP3 = 4.1, TPSA = 95.5 Ų, and only one hydrogen bond donor, CAS 942002-88-2 falls within the favorable CNS MPO parameter space associated with brain penetration [1]. This compound is a rational starting point or control compound for CNS-targeted benzothiazole amide programs, particularly those pursuing neurodegenerative indications where the adenosine A2A antagonist scaffold has established preclinical validation [2]. The moderate TPSA and low HBD count differentiate it from more polar benzothiazole amide derivatives bearing sulfonamide or carboxylate groups that may face BBB penetration limitations.

Metabolic Stability Profiling: C2-Unsubstituted Benzothiazole as a Metabolic Liability Probe

The C2-unsubstituted benzothiazole core of CAS 942002-88-2 makes it a valuable tool compound for assessing the metabolic liability of the unblocked C2 position in benzothiazole amides. Published SAR demonstrates that C2 methylation is a strategy to improve metabolic stability in this series [1]. Researchers can use CAS 942002-88-2 as an unblocked control in comparative intrinsic clearance assays (human or rat liver microsomes/hepatocytes) against C2-methylated analogs (CAS 898459-25-1, CAS 790690-36-7) to quantify the metabolic stability gain conferred by C2 blockade, thereby generating quantitative structure-metabolism relationship data to guide lead optimization.

High-Throughput Phenotypic or Target-Based Screening with Assay-Ready Plated Formats

CAS 942002-88-2 is available from Life Chemicals in pre-plated, assay-ready formats (2 μmol and 10 μmol aliquots) suitable for direct integration into automated high-throughput screening workflows [1]. The documented ≥90% purity with dual-method orthogonal confirmation (LCMS + 400 MHz NMR) [2] reduces the risk of impurity-driven artifacts in primary screening campaigns. The compound's membership in the systematically enumerated F2806 benzothiazole amide series enables efficient cherry-picking of structurally related analogs for hit confirmation and preliminary SAR directly from the same vendor collection.

Quote Request

Request a Quote for N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.